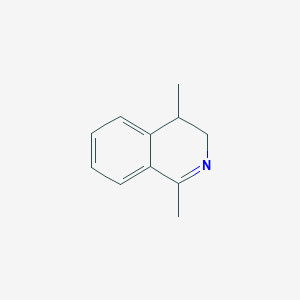

1,4-Dimethyl-3,4-dihydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8-7-12-9(2)11-6-4-3-5-10(8)11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGGTDKXWFOTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(C2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80313549 | |

| Record name | 1,4-Dimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59261-37-9 | |

| Record name | MLS003115439 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1,4-Dimethyl-3,4-dihydroisoquinoline

Abstract

1,4-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic compound belonging to the dihydroisoquinoline class, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and the interpretation of its biological activity. This guide provides a comprehensive technical overview of the known and predicted properties of this compound (CAS 59261-37-9), alongside detailed, field-proven protocols for their experimental determination and characterization. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data for researchers and drug development professionals.

Molecular Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by a bicyclic system where a benzene ring is fused to a dihydropyridine ring, with methyl substitutions at the C1 and C4 positions.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 59261-37-9 | PubChem[1] |

| Molecular Formula | C₁₁H₁₃N | PubChem[1] |

| Canonical SMILES | CC1CN=C(C2=CC=CC=C12)C | PubChem[1] |

| InChI | InChI=1S/C11H13N/c1-8-7-12-9(2)11-6-4-3-5-10(8)11/h3-6,8H,7H2,1-2H3 | PubChem[1] |

| InChIKey | BEGGTDKXWFOTME-UHFFFAOYSA-N | PubChem[1] |

Predicted Physicochemical Characteristics

Computational models provide valuable initial estimates of a molecule's properties, guiding experimental design and predicting its behavior in biological systems. The following properties for this compound have been calculated using established algorithms.

Expert Insight: These computed values, particularly XLogP3 and TPSA, are critical first-pass filters in drug discovery. An XLogP3 of 2.0 suggests moderate lipophilicity, indicating a good potential for membrane permeability without being excessively greasy, which could lead to poor aqueous solubility or non-specific binding. The low TPSA is typical for molecules lacking highly polar functional groups and further supports good membrane transport characteristics.

Table 2: Computed Physicochemical Data

| Property | Value | Significance in Drug Development | Source |

|---|---|---|---|

| Molecular Weight | 159.23 g/mol | Adherence to Lipinski's Rule of Five (MW < 500) | PubChem[1][2] |

| Exact Mass | 159.104799419 Da | High-resolution mass spectrometry target | PubChem[1][2] |

| XLogP3 (Lipophilicity) | 2.0 | Predicts membrane permeability and solubility | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 12.4 Ų | Correlates with passive molecular transport | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 1 | Influences solubility and receptor binding | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | Influences solubility and receptor binding | PubChem[1] |

| Rotatable Bond Count | 0 | Relates to conformational flexibility and binding entropy | PubChem[1] |

| Complexity | 195 | A measure of structural intricacy | PubChem[1][2] |

Synthesis and Purification Strategy

The synthesis of 3,4-dihydroisoquinolines is classically achieved via the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclodehydration of a β-phenylethylamide.[3][4] This remains one of the most robust and widely used methods for constructing this heterocyclic core.[5][6]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Bischler-Napieralski Reaction

Causality: The choice of a strong dehydrating agent like phosphorus oxychloride (POCl₃) is critical. It acts as a Lewis acid to activate the amide carbonyl, facilitating the electrophilic aromatic substitution reaction where the electron-rich benzene ring attacks the activated intermediate to form the new heterocyclic ring.

-

Amide Formation:

-

To a solution of 1-phenylpropan-2-amine (1.0 eq) in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add a non-nucleophilic base such as triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.

-

Work up the reaction by washing with aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(1-phenylpropan-2-yl)acetamide.

-

-

Cyclization:

-

Dissolve the crude amide from the previous step in a high-boiling point, anhydrous solvent like toluene or acetonitrile.

-

Add phosphorus oxychloride (POCl₃, 2-3 eq) dropwise at room temperature. The reaction is often exothermic.

-

Heat the mixture to reflux (80-110 °C) and monitor by TLC/LC-MS. The reaction typically takes 2-8 hours.

-

Once complete, cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., 6N NaOH) to pH > 10. This neutralizes the acidic reagents and deprotonates the product, making it extractable into an organic solvent.

-

Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective. The imine functionality is weakly basic, so adding a small amount of triethylamine (0.5-1%) to the eluent can prevent streaking and improve resolution.

-

Combine fractions containing the pure product and concentrate to yield this compound as a pale yellow oil or low-melting solid.

-

Structural Elucidation and Spectroscopic Analysis

Unambiguous structural confirmation requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[7] Both ¹H and ¹³C NMR are required for full characterization.

Expert Insight: The Anomaly of Line Broadening Researchers should be aware that 3,4-dihydroisoquinolines can exhibit anomalous ¹H NMR spectra, characterized by significant line broadening of the signals for protons at the C1 and C3 positions.[7][8] This phenomenon can be solvent-dependent and is thought to arise from slow conformational exchange or aggregation. If signals are unexpectedly broad or absent, acquiring the spectrum at an elevated temperature or in a different solvent (e.g., benzene-d₆) may resolve the issue.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|---|

| C1 | - | - | ~165 (Imine C) | Quaternary carbon, no ¹H signal. |

| C1-CH₃ | ¹H, ¹³C | ~2.3-2.5 (singlet, 3H) | ~20-25 | Methyl on an imine carbon. |

| C3 | ¹H, ¹³C | ~3.6-3.8 (triplet, 2H) | ~45-50 | Methylene protons adjacent to nitrogen. |

| C4 | ¹H, ¹³C | ~2.8-3.0 (multiplet, 1H) | ~30-35 | Methine proton, coupled to C3-H₂ and C4-CH₃. |

| C4-CH₃ | ¹H, ¹³C | ~1.2-1.4 (doublet, 3H) | ~15-20 | Methyl on a chiral center, coupled to C4-H. |

| Aromatic | ¹H, ¹³C | ~7.0-7.4 (multiplets, 4H) | ~125-140 | Standard aromatic region signals. |

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (typically CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a good first choice, but if line broadening is observed, re-run the sample in DMSO-d₆ or benzene-d₆.[7]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignment, acquire 2D NMR spectra such as COSY (to confirm H-H couplings, e.g., between C4-H and C4-CH₃) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons). This is a self-validating step, as the connectivity map from 2D NMR must be consistent with the proposed structure.

-

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Methodology: Introduce a dilute solution of the sample into the mass spectrometer. EI-MS bombards the molecule with high-energy electrons, causing ionization and fragmentation.[9]

-

Expected Data:

-

Molecular Ion (M⁺•): A strong peak at m/z = 159, corresponding to the exact mass of the molecule.

-

Key Fragments: Expect a significant fragment at m/z = 144, corresponding to the loss of a methyl radical ([M-15]⁺), which is a very common and stable fragmentation pathway. Other fragments may arise from cleavages within the dihydro-pyridine ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[9]

Protocol: IR Analysis

-

Sample Preparation: Prepare the sample as either a thin film on a salt plate (if it's an oil) or as a KBr pellet (if it's a solid).

-

Expected Absorption Bands:

-

~3050-3000 cm⁻¹: Aromatic C-H stretch.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretch.

-

~1640-1660 cm⁻¹: C=N (imine) stretch. This is a key diagnostic peak.

-

~1600, 1480 cm⁻¹: C=C aromatic ring stretches.

-

Experimental Determination of Physical Properties

While computational data is useful, experimentally determined values for properties like solubility and pKa are essential for any application in materials science or drug development.

Solubility Assessment

Causality: Solubility dictates how a compound can be formulated for administration and how it behaves in biological assays. Assessing solubility in both aqueous and organic solvents is critical. A compound's utility is severely limited if it cannot be dissolved in an appropriate vehicle.

Sources

- 1. This compound | C11H13N | CID 321435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. organicreactions.org [organicreactions.org]

- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 1,4-Dimethyl-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of Dihydroisoquinolines

The 3,4-dihydroisoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its structural elucidation is paramount in drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the cornerstone of characterization. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for 1,4-dimethyl-3,4-dihydroisoquinoline. Due to the absence of publicly available experimental spectra for this specific derivative, this document leverages a predictive approach grounded in the empirical data of closely related analogs and fundamental principles of NMR spectroscopy. This methodology ensures a scientifically rigorous and practically useful resource for researchers in the field.

Experimental Considerations for NMR Analysis of Dihydroisoquinolines

The acquisition of high-quality NMR spectra for 3,4-dihydroisoquinoline derivatives requires careful consideration of experimental parameters. The choice of solvent, sample concentration, and instrument settings can significantly impact the spectral resolution and the observation of key signals.

Recommended Experimental Protocol

Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is the most common solvent for the NMR analysis of dihydroisoquinoline derivatives, offering good solubility and a clean spectral window. However, anomalous line broadening has been reported for some 3,4-dihydroisoquinolines in certain batches of CDCl₃, potentially due to trace acidic impurities or solvent-solute interactions.[1] It is advisable to use high-purity, neutral CDCl₃. In cases of persistent line broadening, alternative solvents such as benzene-d₆ or acetonitrile-d₃ may be considered.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern spectrometer (400 MHz or higher).

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Instrument Parameters:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of 12-15 ppm is generally adequate.

-

Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate for achieving a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is standard.

-

Spectral Width: A spectral width of 200-220 ppm is required.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, particularly for quaternary carbons.

-

Number of Scans: Several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups and are strongly recommended for unambiguous assignment of the ¹³C spectrum.

Predicted ¹H NMR Spectral Data of this compound

The predicted ¹H NMR spectrum of this compound is derived from the analysis of the parent 3,4-dihydroisoquinoline and its 1-methyl derivative, with the substituent effects of the C4-methyl group extrapolated from established principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-5, H-8 | ~7.1-7.3 | Multiplet | Aromatic protons, expected to be in the typical aromatic region. The exact shifts and multiplicities will depend on the substitution pattern on the benzene ring. | |

| H-6, H-7 | ~7.0-7.2 | Multiplet | Aromatic protons, expected to be in the typical aromatic region. | |

| H-3 (axial & equatorial) | ~3.6-3.8 | Multiplet | Methylene protons adjacent to the nitrogen. The presence of the chiral center at C4 will render these protons diastereotopic, leading to a complex multiplet. | |

| H-4 | ~3.0-3.3 | Quartet | ~6.5-7.0 | Methine proton at the benzylic position, coupled to the C4-methyl group. |

| C1-CH₃ | ~2.3-2.5 | Singlet | Methyl group attached to the imine carbon (C1). In 1-methyl-3,4-dihydroisoquinoline, this signal appears around 2.3 ppm. | |

| C4-CH₃ | ~1.3-1.5 | Doublet | ~6.5-7.0 | Methyl group at the C4 position, coupled to the H-4 proton. |

Rationale for Predicted ¹H Chemical Shifts and Multiplicities

-

Aromatic Protons (H-5, H-6, H-7, H-8): The chemical shifts of these protons are expected to be in the range typical for a substituted benzene ring. Without specific substituents on the aromatic ring, they would likely appear as a complex multiplet between 7.0 and 7.3 ppm.

-

C1-CH₃: In the known spectrum of 1-methyl-3,4-dihydroisoquinoline, the C1-methyl group appears as a singlet around 2.3 ppm. The introduction of a methyl group at C4 is not expected to significantly alter the electronic environment of the C1-methyl group, thus a similar chemical shift is predicted.

-

H-4 and C4-CH₃: The C4 position is a benzylic carbon. The proton at this position (H-4) is expected to be a quartet due to coupling with the three protons of the C4-methyl group. The C4-methyl group, in turn, will appear as a doublet due to coupling with the H-4 proton. The predicted chemical shift of H-4 is based on its benzylic nature and the presence of the adjacent nitrogen atom.

-

H-3 Protons: The methylene protons at the C3 position are adjacent to the nitrogen atom and are expected to appear in the 3.6-3.8 ppm range. The introduction of a chiral center at C4 makes the C3 protons diastereotopic, meaning they are chemically non-equivalent. This will result in a more complex splitting pattern than a simple triplet, likely an AB quartet or a multiplet, further complicated by coupling to the H-4 proton.

Predicted ¹³C NMR Spectral Data of this compound

The predicted ¹³C NMR chemical shifts are based on the analysis of 3,4-dihydroisoquinoline and 1-methyl-3,4-dihydroisoquinoline, with the expected substituent effects of the C4-methyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT Information | Rationale for Prediction |

| C-1 | ~165-168 | C | Imine carbon, expected to be significantly downfield. In 1-methyl-3,4-dihydroisoquinoline, this carbon appears around 167 ppm. |

| C-4a, C-8a | ~135-140 | C | Quaternary aromatic carbons at the ring fusion. |

| C-5, C-6, C-7, C-8 | ~125-130 | CH | Aromatic carbons. |

| C-4 | ~50-55 | CH | Benzylic carbon, shifted downfield by the adjacent nitrogen and aromatic ring. |

| C-3 | ~45-50 | CH₂ | Methylene carbon adjacent to the nitrogen. |

| C1-CH₃ | ~20-25 | CH₃ | Methyl carbon attached to the imine. |

| C4-CH₃ | ~18-23 | CH₃ | Methyl carbon at the C4 position. |

Rationale for Predicted ¹³C Chemical Shifts

-

C-1 (Imine Carbon): This is the most downfield carbon in the aliphatic region due to its sp² hybridization and direct attachment to the electronegative nitrogen atom. Data from 1-methyl-3,4-dihydroisoquinoline supports a chemical shift in the 165-168 ppm range.

-

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These carbons will appear in the typical aromatic region of 125-140 ppm. The specific shifts will be influenced by the electronic effects of the dihydro- and methyl- substituents.

-

C-4: This benzylic carbon is expected to be in the 50-55 ppm range. The presence of the methyl group at this position will likely cause a downfield shift compared to the unsubstituted 3,4-dihydroisoquinoline.

-

C-3: The methylene carbon adjacent to the nitrogen is predicted to be in the 45-50 ppm range.

-

Methyl Carbons: The C1- and C4-methyl carbons are expected in the aliphatic region, typically between 18 and 25 ppm.

Structural Elucidation and Verification Workflow

The following workflow, visualized in the diagram below, outlines the process of structural elucidation using the predicted NMR data.

Caption: Workflow for structural elucidation of this compound.

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the standard IUPAC numbering system used for NMR assignments.

Caption: Structure of this compound with atom numbering.

Conclusion

References

-

Narayanaswami, S., et al. (1983). Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-156. [Link]

Sources

Introduction: The Significance of 1,4-Dimethyl-3,4-dihydroisoquinoline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,4-Dimethyl-3,4-dihydroisoquinoline

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active agents.[1][2] this compound (DMDI) is a specific derivative within this class, presenting unique analytical challenges and opportunities. Its precise characterization is paramount for researchers in drug discovery, process development, and quality control, ensuring the identity, purity, and stability of synthesized compounds.

Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. This guide provides a comprehensive framework for the mass spectrometric analysis of DMDI, grounded in fundamental principles and field-proven methodologies. We will explore the entire analytical workflow, from sample preparation to the intricate details of ionization and fragmentation, providing researchers with the causal logic behind each experimental choice.

Section 1: Core Physicochemical Properties and Synthetic Context

A foundational understanding of the analyte's properties is critical for method development. DMDI is a heterocyclic aromatic compound with a basic nitrogen atom, making it amenable to specific analytical strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N | PubChem CID 321435[3][4] |

| Molecular Weight | 159.23 g/mol | PubChem CID 321435[3][4] |

| Monoisotopic Mass | 159.1048 Da | PubChem CID 321435[3][4] |

| Calculated [M+H]⁺ | 160.1126 Da | N/A |

| Structure | A benzene ring fused to a dihydro-pyridine ring with methyl substitutions at positions 1 and 4. | N/A |

The synthesis of 3,4-dihydroisoquinolines is often achieved through the Bischler-Napieralski reaction, which involves the cyclodehydration of a β-phenylethylamide.[2][5] This synthetic route can produce various side products and isomers, underscoring the need for robust analytical methods like LC-MS to confirm the structure and purity of the final product.

Section 2: The Analytical Workflow: From Sample to Spectrum

A self-validating analytical workflow is built on meticulous sample preparation and robust chromatographic separation prior to mass analysis.

Experimental Protocol: Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.

-

Solvent Selection: Initially dissolve the DMDI standard or sample in a high-purity organic solvent such as methanol or acetonitrile. These are compatible with reversed-phase chromatography and electrospray ionization.

-

Stock Solution: Prepare a stock solution at a concentration of 1 mg/mL. This serves as a verifiable starting point for all subsequent dilutions.

-

Working Solution & Dilution Series: Dilute the stock solution with the initial mobile phase solvent mixture (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis. Creating a dilution series is critical for determining the limit of detection (LOD) and limit of quantification (LOQ).

-

Internal Standard (Trustworthiness Pillar): For quantitative analysis, spike all samples, standards, and blanks with a known concentration of a suitable internal standard (IS). A stable isotope-labeled version of the analyte (e.g., d3-DMDI) is ideal. If unavailable, a structurally similar compound with a different mass (e.g., 1-methyl-3,4-dihydroisoquinoline) can be used. This corrects for variations in sample preparation and instrument response.

Experimental Protocol: Liquid Chromatography (LC)

Chromatographic separation is essential for isolating the analyte from impurities and the sample matrix, ensuring that the mass spectrometer analyzes a pure compound.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a versatile starting point due to the non-polar nature of the fused ring system.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for promoting protonation of the analyte, which enhances ionization efficiency in positive ESI mode.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: A typical gradient might start at 5% B, increasing to 95% B over 5-10 minutes.[6] This ensures that compounds of varying polarities are eluted effectively.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40 °C to ensure reproducible retention times.[6]

-

Injection Volume: 1-5 µL.

Caption: High-level workflow for LC-MS analysis of DMDI.

Section 3: Ionization Techniques: Choosing the Right Path

The choice of ionization source is dictated by the analyte's chemical nature. For a thermally stable but non-volatile compound like DMDI, Electrospray Ionization (ESI) is superior to Electron Ionization (EI).

-

Electron Ionization (EI): This is a hard ionization technique typically used with GC-MS. It would likely cause extensive and potentially uninterpretable fragmentation of the DMDI molecule, making it difficult to determine the molecular weight.[7]

-

Electrospray Ionization (ESI): This is a soft ionization technique ideal for LC-MS. It generates intact molecular ions with minimal fragmentation in the source. Given DMDI's structure, which contains a basic tertiary amine within the dihydroisoquinoline ring, it will readily accept a proton in an acidic solution.[8] Therefore, ESI in positive ion mode is the definitive choice. The protonated molecule, [M+H]⁺, will be the dominant ion observed in the full scan spectrum at an m/z of approximately 160.11.

Experimental Protocol: Mass Spectrometer Settings (ESI+)

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Full Scan (e.g., m/z 50-500) for identification and Product Ion Scan for structural elucidation.

-

Capillary Voltage: 3.0-4.5 kV.[6]

-

Ion Source Temperature: 120-150 °C.[6]

-

Desolvation Gas (Nitrogen) Temperature: 350-500 °C.[6]

-

Nebulizer Gas Pressure: Optimized per instrument manufacturer's guidelines.

Section 4: Unveiling the Structure: Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for structural confirmation and quantitative analysis. This involves selecting the precursor ion ([M+H]⁺, m/z 160.11) and subjecting it to collision-induced dissociation (CID). The fragmentation of isoquinoline alkaloids is well-studied and often involves characteristic losses of substituents and ring cleavages.[9]

For this compound, the primary fragmentation pathways are predictable based on established chemical principles. The most favorable cleavages will result in the formation of stable ions.

Table 2: Predicted Precursor and Product Ions for DMDI

| Ion Description | Proposed Structure | Predicted m/z | Putative Neutral Loss |

|---|---|---|---|

| Precursor Ion | Protonated DMDI | 160.11 | N/A |

| Product Ion 1 | Protonated 1-methylisoquinoline | 118.07 | Propene (C₃H₆) |

| Product Ion 2 | C₁₀H₁₂N⁺ Fragment | 145.10 | Methane (CH₄) |

Proposed Fragmentation Pathway

The most significant fragmentation is hypothesized to be a retro-Diels-Alder (RDA) type reaction of the dihydro-pyridine ring.[10] This is a common and energetically favorable pathway for cyclic systems.

-

Precursor Ion Selection: The quadrupole selects the [M+H]⁺ ion (m/z 160.11).

-

Collision-Induced Dissociation: In the collision cell, the ion is fragmented. The most likely cleavage occurs across the partially saturated ring.

-

Major Fragmentation (RDA-type): The C4-C4a and N2-C3 bonds cleave, leading to the neutral loss of propene (CH₂=CH-CH₃, 42.05 Da), which includes the C3 and C4 carbons and the C4-methyl group.

-

Resulting Product Ion: This cleavage results in the formation of a highly stable, aromatic protonated 1-methylisoquinoline ion at m/z 118.07 . This fragment is expected to be the base peak in the MS/MS spectrum.

A secondary, less dominant pathway could involve the loss of methane (CH₄, 16.03 Da) from the C4 position, resulting in a fragment at m/z 145.10 .

Caption: Proposed fragmentation pathway for protonated DMDI.

Section 5: Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For drug development and quality control, quantifying the amount of DMDI is essential. The most robust method for this is LC-MS/MS using Multiple Reaction Monitoring (MRM).

-

Principle: In MRM mode, the mass spectrometer is set to monitor specific "transitions" from a precursor ion to a product ion. This is highly selective and sensitive.

-

MRM Transitions for DMDI:

-

Primary (Quantifier): 160.11 -> 118.07

-

Secondary (Qualifier): 160.11 -> 145.10

-

-

Validation: The ratio of the quantifier to the qualifier ion should remain constant across all standards and samples, providing an additional layer of identity confirmation. The internal standard would also have its own unique MRM transition that is monitored simultaneously.

Conclusion

The mass spectrometric analysis of this compound is a systematic process that leverages the compound's inherent chemical properties. By employing a logical workflow encompassing meticulous sample preparation, reversed-phase chromatography, and positive mode electrospray ionization, robust and reliable data can be generated. The key to its structural elucidation lies in tandem mass spectrometry, where a characteristic retro-Diels-Alder type fragmentation provides a definitive signature (160.11 -> 118.07), enabling confident identification and quantification. This guide provides the foundational protocols and mechanistic insights necessary for researchers to develop and validate their own analytical methods for this important class of molecules.

References

- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cai, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Analytica Chimica Acta. Retrieved from [Link]

-

Lee, T., et al. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. Retrieved from [Link]

-

Cai, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH3]+ fragment ion. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

-

El-Faham, A., et al. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

-

Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3,4-dihydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Tarasova, Y. G., et al. (2023). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

-

Khlebnikov, A. F., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Retrieved from [Link]

Sources

- 1. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. This compound | C11H13N | CID 321435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. organicreactions.org [organicreactions.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. scispace.com [scispace.com]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Molecular weight and formula of 1,4-Dimethyl-3,4-dihydroisoquinoline

An In-depth Technical Guide to 1,4-Dimethyl-3,4-dihydroisoquinoline: Synthesis, Characterization, and Therapeutic Context

Introduction

The 3,4-dihydroisoquinoline scaffold is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] As a member of this privileged class, this compound (C₁₁H₁₃N) represents a valuable building block for the development of novel therapeutics. This guide provides an in-depth analysis of its core physicochemical properties, a detailed examination of its synthetic pathway via the Bischler-Napieralski reaction, and a comprehensive overview of its characterization by modern spectroscopic techniques. Furthermore, we contextualize its significance within the broader landscape of drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical and Structural Properties

This compound is a substituted imine featuring a bicyclic system where a benzene ring is fused to a dihydropyridine ring. The strategic placement of methyl groups at the C1 and C4 positions significantly influences its steric and electronic properties, which are critical for its reactivity and interaction with biological targets.

Key Properties Summary

A compilation of essential computed properties provides a foundational understanding of the molecule's behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N | PubChem[2] |

| Molecular Weight | 159.23 g/mol | PubChem[2] |

| Exact Mass | 159.104799419 Da | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 59261-37-9 | PubChem[2] |

| Topological Polar Surface Area | 12.4 Ų | PubChem[2] |

| XLogP3 (Lipophilicity) | 2.5 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Complexity | 195 | PubChem[2] |

Part 2: Synthesis and Mechanism

The most reliable and widely employed method for the synthesis of the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction .[3][4][5] This powerful intramolecular electrophilic aromatic substitution involves the cyclodehydration of a β-phenylethylamide precursor using a strong dehydrating agent.

Causality of the Synthetic Strategy

The choice of the Bischler-Napieralski reaction is predicated on its efficiency and robustness in forming the bicyclic imine system. The reaction proceeds by activating the amide carbonyl of a suitably designed precursor, N-[1-(o-tolyl)ethyl]acetamide, to facilitate an intramolecular cyclization onto the electron-rich aromatic ring. The presence of electron-donating groups on the benzene ring enhances the nucleophilicity of the ring, thereby promoting the electrophilic substitution step and improving reaction yields.[4][5]

Reaction Mechanism: Bischler-Napieralski Cyclization

The mechanism involves the formation of a key reactive intermediate, which can be either a dichlorophosphoryl imine-ester or a nitrilium ion, depending on the precise conditions.[4] The nitrilium ion pathway is widely accepted and accounts for the observed products and potential side reactions.

Caption: Fig 1. Generalized Mechanism of the Bischler-Napieralski Reaction.

Detailed Experimental Protocol (Representative)

This protocol describes a self-validating system for the synthesis of this compound. The successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by the spectroscopic methods detailed in Part 3.

Precursor: N-[1-(o-tolyl)ethyl]acetamide

Materials:

-

N-[1-(o-tolyl)ethyl]acetamide (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (3-5 equivalents)

-

Dry Toluene or Acetonitrile (solvent)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the precursor N-[1-(o-tolyl)ethyl]acetamide (1 eq.) dissolved in dry toluene (approx. 10 mL per gram of amide).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise via the dropping funnel over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 110 °C for toluene). Monitor the reaction progress by TLC (e.g., using 5:1 Hexane:EtOAc). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the mixture to room temperature and then carefully pour it over crushed ice. Trustworthiness Note: This step quenches the reactive POCl₃ and hydrolyzes phosphorus intermediates.

-

Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Part 3: Spectroscopic Characterization and Analysis

The structural elucidation of this compound relies on a combination of NMR, IR, and Mass Spectrometry. An expert understanding of its expected spectral data is critical for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure and data from closely related analogs, the following spectral features are predicted.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons (Ar-H): Multiplets in the range of δ 7.0-7.5 ppm (4H). | Imine Carbon (C=N): Signal around δ 165-170 ppm. |

| C4-H Proton: A quartet around δ 3.5-4.0 ppm, coupled to the C4-CH₃ protons. | Aromatic Carbons (Ar-C): Multiple signals between δ 125-140 ppm. |

| C3-H₂ Protons: Diastereotopic multiplets around δ 2.7-3.2 ppm. | C4 Carbon: Signal around δ 45-55 ppm. |

| C1-CH₃ Protons: A singlet around δ 2.3-2.6 ppm. | C3 Carbon: Signal around δ 25-35 ppm. |

| C4-CH₃ Protons: A doublet around δ 1.3-1.6 ppm, coupled to the C4-H proton. | C1-CH₃ Carbon: Signal around δ 20-25 ppm. |

| C4-CH₃ Carbon: Signal around δ 15-20 ppm. |

Expert Insight - The Phenomenon of Anomalous Spectra: Researchers must be aware that 3,4-dihydroisoquinolines can exhibit anomalous ¹H NMR spectra in certain solvents, particularly deuterated chloroform (CDCl₃).[6] This phenomenon manifests as significant line broadening for protons adjacent to the imine functionality (C1-H and C3-H₂). In some cases, signals may be broadened to the point of being indistinguishable from the baseline.[6] This is not an indication of impurity but a dynamic process at equilibrium. Running the spectrum in a different solvent (e.g., benzene-d₆) or at a different temperature can often resolve these signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3020 | Medium | Aromatic C-H stretch |

| ~2970-2850 | Medium-Strong | Aliphatic C-H stretch (from CH₃ and CH₂ groups) |

| ~1640-1660 | Strong | C=N stretch (Imine functionality) |

| ~1600, 1480 | Medium | Aromatic C=C stretch |

The most diagnostic peak is the strong absorption corresponding to the C=N imine stretch, which validates the successful cyclization and formation of the dihydroisoquinoline ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A strong peak is expected at m/z = 159, corresponding to the molecular weight of the compound.

-

Key Fragments: The fragmentation is often dominated by the loss of the methyl group at the C4 position ([M-15]⁺, m/z = 144) or the C1 position. Another potential fragmentation pathway is a retro-Diels-Alder (RDA) type reaction, which is characteristic of cyclic systems, although less common for this specific scaffold compared to its tetrahydro- derivatives.

Part 4: Relevance and Applications in Drug Discovery

The 3,4-dihydroisoquinoline core is considered a "privileged scaffold" because it can bind to a wide variety of biological targets with high affinity, leading to diverse pharmacological activities.

Caption: Fig 2. Therapeutic Potential of the Dihydroisoquinoline Scaffold.

Derivatives of this scaffold have demonstrated significant potential in several therapeutic areas:

-

Anticancer Activity: Many 1-substituted dihydroisoquinoline derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division, making them attractive candidates for cancer chemotherapy.[1]

-

Antimicrobial Properties: The isoquinoline nucleus is present in many natural alkaloids with known antibacterial and antifungal properties.[5]

-

Neuroprotection: The rigid structure of the related tetrahydroisoquinolines allows them to interact with various central nervous system (CNS) receptors, showing promise in the treatment of neurodegenerative diseases.[4]

The specific substitution pattern of this compound provides a unique starting point for library synthesis and lead optimization, allowing chemists to fine-tune its properties to achieve desired potency and selectivity against a specific biological target.

References

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

-

Cascade alkylarylation of substituted N-allylbenzamides for the construction of dihydroisoquinolin-1(2H)-ones and isoquinoline-1. Beilstein Journals. [Link]

-

Bischler–Napieralski reaction / Bischler Dihydroisoquinolines synthesis / Heterocycle synthesis. YouTube. [Link]

-

3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

-

(PDF) Three-component synthesis of 3,4-dihydroisoquinoline derivatives. ResearchGate. [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

-

New Synthesis of Isoquinoline and 3,4-Dihydroisoquinoline Derivatives. ResearchGate. [Link]

-

1-Methyl-3,4-dihydroisoquinoline. PubChem. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

-

This compound. PubChem. [Link]

-

(PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. ResearchGate. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

Sources

- 1. Bischler napieralski reaction | PPTX [slideshare.net]

- 2. This compound | C11H13N | CID 321435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. ias.ac.in [ias.ac.in]

A Technical Guide to the Stereoisomers of 1,4-Dimethyl-3,4-dihydroisoquinoline: Synthesis, Separation, and Characterization

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of multiple stereocenters, as seen in 1,4-dimethyl-3,4-dihydroisoquinoline, significantly increases molecular complexity and presents unique challenges and opportunities in drug development. The spatial arrangement of substituents can profoundly influence pharmacological activity, making stereochemical control paramount. This technical guide provides an in-depth analysis of the stereoisomeric landscape of this compound. It details synthetic strategies for controlling stereochemistry, protocols for the analytical and preparative separation of stereoisomers, and spectroscopic techniques for their definitive characterization.

The Stereochemical Landscape of this compound

The structure of this compound contains two stereocenters at the C1 and C4 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

-

Stereocenters: C1 (bearing a methyl group) and C4 (bearing a methyl group).

-

Isomer Count: 2n = 22 = 4 stereoisomers.

-

Relationships:

-

Enantiomeric Pairs: These are non-superimposable mirror images.

-

Pair A: (1R, 4S) and (1S, 4R) - cis isomers

-

Pair B: (1R, 4R) and (1S, 4S) - trans isomers

-

-

Diastereomers: Stereoisomers that are not mirror images of each other. Any cis isomer is a diastereomer of any trans isomer. For example, (1R, 4S) is a diastereomer of (1R, 4R).

-

The relative orientation of the two methyl groups (cis or trans) defines the diastereomeric relationship, which results in distinct physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention). Enantiomers, however, share identical physical properties in an achiral environment and require a chiral environment for differentiation.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 1,4-Dimethyl-3,4-dihydroisoquinoline

An In-Depth Technical Guide to the Solubility and Stability of 1,4-Dimethyl-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound belonging to the dihydroisoquinoline class. This structural motif is a core component in numerous natural products and pharmacologically active molecules, making its derivatives, including the title compound, of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] A thorough understanding of the physicochemical properties of any new chemical entity is fundamental to its development. For this compound, two of the most critical parameters are its solubility and stability. These properties govern its formulation, delivery, shelf-life, and ultimately, its potential therapeutic efficacy and safety.

This guide provides a senior application scientist's perspective on characterizing the solubility and stability of this compound, explaining the causality behind experimental choices and grounding protocols in authoritative standards.

Core Physicochemical Properties [5][6]

| Property | Value |

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 159.23 g/mol |

| XLogP3 | 2.0 |

| Hydrogen Bond Acceptor Count | 1 |

| CAS Number | 59261-37-9 |

The XLogP3 value of 2.0 suggests a degree of lipophilicity, predicting that the compound will have limited solubility in aqueous media but better solubility in organic solvents. The single nitrogen atom can act as a hydrogen bond acceptor, potentially allowing for some interaction with protic solvents.

Part 1: Solubility Profile Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can lead to low absorption and limited efficacy. Therefore, a comprehensive understanding of a compound's solubility in various solvent systems is paramount during early-stage drug development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The causality behind this choice is that it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours). This extended agitation ensures the system reaches equilibrium. A parallel set of samples should be protected from light to assess any potential photodegradation during the experiment.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to separate the undissolved solid from the supernatant.

-

Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[7]

-

Calculation: Calculate the solubility from the measured concentration, taking the dilution factor into account. The results are typically expressed in mg/mL or µg/mL.

Workflow for Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Representative Solubility Data

The following table summarizes the expected solubility of this compound based on its structure and general chemical principles. Actual experimental values are required for confirmation.

| Solvent Class | Example Solvent | Expected Solubility | Rationale for Solubility |

| Polar Protic | Water (pH 7.0) | Poor | The molecule is predominantly non-polar due to the bicyclic hydrocarbon structure. The nitrogen atom offers limited hydrogen bonding potential. |

| Polar Protic | Ethanol | Moderate to Good | The ethyl group of ethanol can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the nitrogen atom. |

| Polar Aprotic | DMSO, DMF | Good | These solvents are strong hydrogen bond acceptors and have large dipole moments, effectively solvating the molecule. |

| Polar Aprotic | Acetonitrile | Moderate | Less polar than DMSO, offering moderate solvating power for the compound. |

| Non-Polar | Toluene, Hexane | Moderate to Poor | Toluene may offer some solubility due to pi-pi stacking with the aromatic ring. Hexane is expected to be a poor solvent due to the molecule's slight polarity. |

Part 2: Stability Profile and Forced Degradation Studies

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[8] Forced degradation (or stress testing) is a critical component of this process, designed to deliberately degrade the sample under conditions more severe than accelerated stability testing.[8][9]

The objectives of a forced degradation study are fourfold:

-

Identify Degradation Pathways: To understand the likely chemical degradation pathways.

-

Elucidate Degradant Structures: To identify the structure of potential degradation products.

-

Develop Stability-Indicating Methods: To generate samples that are essential for developing and validating an analytical method that can resolve the API from all its degradation products.[10]

-

Inform Formulation and Packaging: To guide the development of a stable formulation and select appropriate packaging (e.g., light-protective).

Experimental Design: A Multi-Condition Stress Study

A comprehensive forced degradation study subjects the compound to hydrolytic, oxidative, thermal, and photolytic stress. A target degradation of 5-20% is generally recommended to ensure that the primary degradation products are formed without being further degraded themselves.[9]

Analytical Keystone: The Stability-Indicating HPLC Method

All samples from the stress study, including unstressed controls, are analyzed by a single, robust, stability-indicating HPLC method. This method must demonstrate specificity, meaning the peak for this compound is well-resolved from all degradant peaks and any excipients. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm the absence of co-eluting impurities.[10]

Forced Degradation Protocols

1. Hydrolytic Degradation

-

Causality: The imine (C=N) bond within the dihydroisoquinoline ring is a potential site for hydrolysis, which can be catalyzed by acid or base.

-

Acidic Conditions:

-

Protocol: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60-80 °C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before HPLC analysis.

-

-

Basic Conditions:

-

Protocol: Dissolve the compound in a solution of 0.1 M NaOH. Treat under the same temperature and time conditions as the acid study. Neutralize before analysis.

-

-

Neutral Conditions:

-

Protocol: Reflux the compound in water at 80 °C for an extended period (e.g., up to 72 hours).

-

2. Oxidative Degradation

-

Causality: Tertiary amines and benzylic positions can be susceptible to oxidation.

-

Protocol:

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store at room temperature and analyze at various time points. Mild heating may be applied if no degradation is observed.

-

3. Thermal Degradation

-

Causality: To assess the intrinsic thermal stability of the molecule in the absence of solvent effects.

-

Protocol:

-

Solid State: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C, 105 °C) for several days.

-

Solution State: Heat a solution of the compound in a suitable inert solvent (e.g., ethanol) to assess thermal stability in a formulated context.

-

4. Photostability

-

Causality: The aromatic ring and imine bond are chromophores that can absorb light energy, leading to photodegradation. This testing must adhere to ICH Q1B guidelines.[11][12]

-

Protocol:

-

Expose both the solid compound and a solution of the compound to a light source that provides a combination of visible and UV light.

-

The total exposure should be no less than 1.2 million lux hours and 200 watt hours/square meter.[13]

-

A parallel set of samples, wrapped in aluminum foil to serve as "dark controls," must be stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.

-

Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Summary of Expected Stability

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acid Hydrolysis | Labile | Potential cleavage of the imine bond to form a corresponding amino ketone. |

| Base Hydrolysis | More stable than acid | May show slow degradation over extended periods. |

| Oxidation | Potentially Labile | N-oxide formation or oxidation at the benzylic C4 position. |

| Thermal | Likely Stable | Generally, dihydroisoquinolines are thermally robust at moderate temperatures. |

| Photostability | Potentially Labile | The aromatic system suggests photosensitivity; degradation pathway is complex and could involve radical mechanisms or rearrangements. |

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is an indispensable step in its journey from a laboratory curiosity to a potential therapeutic agent. The protocols and logical frameworks presented in this guide provide a robust system for generating the high-quality data required by drug development professionals. By understanding the causal relationships between molecular structure and physicochemical properties, researchers can proactively address challenges in formulation, ensure analytical robustness, and accelerate the development timeline. The systematic application of equilibrium solubility studies and multi-conditional forced degradation analysis will ultimately define the viability and optimal development path for this promising compound.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1,5-Dimethyl-3,4-dihydro-isoquinoline. National Center for Biotechnology Information. [Link]

-

Japan International Cooperation Agency. III Analytical Methods. JICA. [Link]

-

LookChem. 1,4-dimethylisoquinoline. LookChem. [Link]

-

U.S. Food and Drug Administration. Forced degradation studies. FDA. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Science.gov. forced degradation products: Topics. Science.gov. [Link]

-

ResearchGate. Three-component synthesis of 3,4-dihydroisoquinoline derivatives. ResearchGate. [Link]

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

-

Chemsrc. 1,6-dimethyl-3,4-dihydroisoquinoline. Chemsrc. [Link]

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

PubChem. 1-Methyl-3,4-dihydroisoquinoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

International Council for Harmonisation. stability testing: photostability testing of new drug substances and products. ICH. [Link]

-

ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

-

ResearchGate. 9,10-Dimethoxy-4-oxo-1-phenyl-1,3,4,6,7,11b-hexahydro-[5][6]thiazino[3,4-a]isoquinoline-1-carboxylic Acid. ResearchGate. [Link]

-

Q1 Scientific. Photostability testing theory and practice. Q1 Scientific. [Link]

-

MDPI. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H13N | CID 321435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. env.go.jp [env.go.jp]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. onyxipca.com [onyxipca.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. q1scientific.com [q1scientific.com]

Quantum chemical calculations for 1,4-Dimethyl-3,4-dihydroisoquinoline

An In-Depth Technical Guide to the Quantum Chemical Analysis of 1,4-Dimethyl-3,4-dihydroisoquinoline

Introduction: Bridging Computational Chemistry and Drug Discovery

The this compound scaffold is a member of the vast and pharmacologically significant family of nitrogen-containing heterocyclic compounds.[1][2] Derivatives of dihydroisoquinoline and its saturated analog, tetrahydroisoquinoline, are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, neuroprotective, and spasmolytic properties.[3][4][5][6] For researchers and professionals in drug development, a deep understanding of a molecule's intrinsic properties at the quantum level is no longer a purely academic exercise. It is a predictive tool that informs synthesis strategies, explains structure-activity relationships (SAR), and accelerates the discovery pipeline.

This technical guide provides a comprehensive, field-proven framework for performing and interpreting quantum chemical calculations on this compound (PubChem CID: 321435).[7] We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol. Our objective is to elucidate the molecule's structural, electronic, and vibrational properties, thereby providing a foundational dataset for future drug design and development efforts.

Pillar 1: Selecting the Appropriate Theoretical Model

The first crucial decision in any quantum chemical study is the selection of a theoretical method and basis set. This choice is a pragmatic balance between computational cost and desired accuracy.[8]

Expertise in Practice: Why Density Functional Theory (DFT)?

For a molecule like this compound (C₁₁H₁₃N), which contains 25 atoms, methods like Hartree-Fock (HF) provide a foundational, but often insufficient, description as they neglect electron correlation.[9][10] Post-HF methods, while more accurate, are computationally prohibitive for routine analysis of molecules this size.

Density Functional Theory (DFT) emerges as the most practical and widely validated approach.[11] DFT methods include a term for electron correlation, offering accuracy comparable to more expensive methods but at a computational cost similar to Hartree-Fock.[10][12] Specifically, hybrid functionals like B3LYP have a long and successful track record for organic and heterocyclic molecules, providing reliable geometric and electronic property predictions.[1][13][14] The inclusion of dispersion corrections (e.g., using the D3 suffix) is also advisable to accurately model non-covalent interactions.[12]

The Role of the Basis Set

A basis set is the set of mathematical functions used to build the molecular orbitals.[15][16] A larger, more flexible basis set yields more accurate results but increases calculation time.[8]

-

Minimal Basis Sets (e.g., STO-3G): Too simplistic for research-grade calculations.

-

Split-Valence Basis Sets (e.g., Pople-style 6-31G): A significant improvement, allowing for more flexibility in describing valence electrons.[16]

-

Polarized and Diffuse Functions: Adding polarization functions (e.g., (d,p) or ** in 6-31G**) allows orbitals to change shape, which is critical for describing bonding accurately.[16] Diffuse functions (e.g., + in 6-31+G) are important for describing lone pairs and anions, but may not be strictly necessary for this neutral molecule in its ground state.

For this guide, we select the B3LYP functional paired with the 6-311+G(d,p) basis set. This combination is a robust choice, offering a high level of accuracy for geometry, vibrational frequencies, and electronic properties of organic molecules.[1][14]

Pillar 2: The Self-Validating Computational Workflow

A trustworthy computational protocol is a self-validating one. This means that each step provides a check on the integrity of the previous one, ensuring the final results are physically meaningful. The following workflow is designed to achieve this.

Caption: A self-validating workflow for quantum chemical calculations.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis

This protocol outlines the core procedure to find the stable, low-energy structure of the molecule. We will use a popular quantum chemistry software package like Gaussian, Q-Chem, or the open-source GAMESS.[17][18][19][20]

-

Structure Input:

-

Generate an initial 3D structure for this compound. This can be done using its SMILES string (CN1CC(C)C2=CC=CC=C21) in a molecular editor like Avogadro or IQmol.[21]

-

Perform a quick preliminary geometry cleanup using a force field (e.g., MMFF94) to ensure reasonable bond lengths and angles before starting the quantum calculation.[22]

-

-

Calculation Setup:

-

Create an input file for the chosen software.

-

Specify the charge (0) and multiplicity (1, for a singlet ground state).[21]

-

Define the theoretical model: B3LYP/6-311+G(d,p).

-

Specify the calculation type, which is a combination of optimization and frequency calculation. In Gaussian, the keyword is Opt Freq.[22][23] This single command ensures that the vibrational analysis is performed on the exact geometry that was just optimized.

-

-

Execution and Monitoring:

-

Validation via Frequency Analysis:

-

Upon completion of the optimization, the frequency calculation will begin automatically.[23]

-

Crucial Step: Inspect the output file for the number of imaginary frequencies. For a stable molecule at its energy minimum, there should be zero imaginary frequencies.[25]

-

If one or more imaginary frequencies are found, it indicates the structure is a saddle point (a transition state), not a true minimum. The vibrational mode corresponding to the imaginary frequency will show the direction of distortion needed to find the true minimum. You must then modify the geometry and re-run the optimization.[26]

-

Pillar 3: Analysis of Molecular Properties

Once a validated minimum energy structure is obtained, we can calculate and analyze a host of properties that are directly relevant to its chemical behavior and potential biological activity.

Structural and Thermodynamic Data

The optimization output provides the final, low-energy 3D coordinates. From this, precise bond lengths, bond angles, and dihedral angles can be measured. The frequency calculation also yields important thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[26]

Electronic Properties: Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[1]

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Data Presentation: Calculated Properties

Summarizing quantitative data in tables allows for clear and rapid assessment. The following table presents hypothetical, yet realistic, data for our target molecule calculated at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value | Unit | Significance |

| Total Energy | -483.5432 | Hartrees | Thermodynamic stability reference |

| Dipole Moment | 2.15 | Debye | Indicates molecular polarity |

| HOMO Energy | -5.88 | eV | Electron-donating capability |

| LUMO Energy | -0.21 | eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.67 | eV | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual guide to the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For our molecule, this would be concentrated around the nitrogen atom's lone pair.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack.

For drug development professionals, the MEP map is invaluable for understanding potential non-covalent interactions with a biological target, such as hydrogen bonding at the nitrogen atom.

Conclusion and Forward Outlook

This guide has established a robust, trustworthy, and scientifically grounded workflow for the quantum chemical characterization of this compound. By employing DFT calculations with an appropriate functional and basis set, we have detailed the protocol for obtaining a validated molecular structure and analyzing its key electronic properties. The resulting data—including the optimized geometry, thermodynamic parameters, frontier molecular orbital energies, and electrostatic potential map—provide a comprehensive electronic "fingerprint" of the molecule.

This foundational knowledge is critical for the next stages of drug discovery. It enables researchers to make informed hypotheses about the molecule's reactivity, metabolic stability, and potential binding interactions with protein targets. Furthermore, this computational model can be extended to a whole library of derivatives, allowing for the in silico screening of compounds and the rational design of new analogues with enhanced therapeutic properties.

References

-

GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link]

-

Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry. [Link]

-

List of quantum chemistry and solid-state physics software. Wikipedia. [Link]

-

Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem. [Link]

-

Quantum Chemistry Toolbox from RDMChem. Maplesoft. [Link]

-

Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian'. HULINKS Inc. [Link]

-

This compound | C11H13N | CID 321435. PubChem. [Link]

-

A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews. [Link]

-

Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. [Link]

-

A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. ACS Publications. [Link]

-

Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. eScholarship.org. [Link]

-

8.1 Introduction to Basis Sets. Q-Chem Manual. [Link]

-